2-Propylcyclopropan-1-amine
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Overview
Description
2-Propylcyclopropan-1-amine is an organic compound characterized by a cyclopropane ring substituted with a propyl group and an amine group. Cyclopropane derivatives are known for their strained ring structure, which imparts unique reactivity and properties. Amines, on the other hand, are versatile compounds with a broad range of applications in organic synthesis, medicinal chemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclopropanation of an appropriate alkene using a carbenoid reagent, such as a zinc carbenoid, followed by amination . The reaction conditions often involve the use of a catalyst, such as a transition metal, and can be carried out under mild conditions to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of 2-Propylcyclopropan-1-amine may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize efficiency and yield. The process may also include purification steps, such as distillation or recrystallization, to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Propylcyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
2-Propylcyclopropan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound can be used in the production of polymers, catalysts, and other functional materials .
Mechanism of Action
The mechanism of action of 2-Propylcyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The amine group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: A simpler analog with similar reactivity but lacking the propyl group.
2-Methylcyclopropan-1-amine: Similar structure but with a methyl group instead of a propyl group.
Cyclopropylmethylamine: Contains a cyclopropane ring with a methylamine group attached
Uniqueness
2-Propylcyclopropan-1-amine is unique due to the presence of both the cyclopropane ring and the propyl group, which imparts distinct reactivity and properties. The combination of these structural features makes it a valuable compound in various applications, particularly in the synthesis of complex molecules and the study of biological systems .
Properties
Molecular Formula |
C6H13N |
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Molecular Weight |
99.17 g/mol |
IUPAC Name |
2-propylcyclopropan-1-amine |
InChI |
InChI=1S/C6H13N/c1-2-3-5-4-6(5)7/h5-6H,2-4,7H2,1H3 |
InChI Key |
XNPZNZSQFBQSTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC1N |
Origin of Product |
United States |
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